molecular formula C5H9F2NO2 B13470041 (S)-Ethyl 2-amino-3,3-difluoropropanoate

(S)-Ethyl 2-amino-3,3-difluoropropanoate

Cat. No.: B13470041
M. Wt: 153.13 g/mol
InChI Key: KHLRNPFXEIVPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Ethyl 2-amino-3,3-difluoropropanoate is a chiral compound with the molecular formula C5H9F2NO2. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-amino-3,3-difluoropropanoate typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-2-amino-3,3-difluoropropanoic acid.

    Esterification: The chiral precursor is then esterified using ethanol in the presence of a suitable catalyst, such as sulfuric acid, to form this compound.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-amino-3,3-difluoropropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(S)-Ethyl 2-amino-3,3-difluoropropanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

    Agrochemicals: It is used in the development of herbicides and insecticides.

    Biological Studies: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-amino-3,3-difluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to improved efficacy in its applications. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-2-amino-3,3-difluoropropanoate
  • Methyl (S)-2-amino-3,3-difluoropropanoate

Comparison

(S)-Ethyl 2-amino-3,3-difluoropropanoate is unique due to its ethyl ester group, which imparts different chemical properties compared to its tert-butyl and methyl counterparts. The ethyl group may influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

ethyl 2-amino-3,3-difluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2/c1-2-10-5(9)3(8)4(6)7/h3-4H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLRNPFXEIVPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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